molecular formula C19H22ClN3O2 B2804902 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide CAS No. 71084-02-1

4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide

Cat. No.: B2804902
CAS No.: 71084-02-1
M. Wt: 359.85
InChI Key: NNXYEQOVHDIOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide is a complex organic compound with a molecular weight of 359.86 g/mol. It is characterized by its benzylpiperidine structure and chloro-hydroxybenzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide typically involves multiple steps, starting with the reaction of benzylpiperidine with chloro-hydroxybenzamide under controlled conditions. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to monitor the reaction progress and final product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzylpiperidine structure makes it a valuable intermediate in the creation of pharmaceuticals and other chemical products.

Biology: In biological research, 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes. Its unique structure allows for the exploration of new biological pathways and mechanisms.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for therapeutic interventions in diseases such as cancer, inflammation, and neurological disorders.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, coatings, and other products that require specific chemical properties. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-Benzylpiperidine: A related compound with a similar benzylpiperidine structure.

  • 4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide: A structural analog with a methoxy group instead of a hydroxy group.

Uniqueness: 4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c20-16-10-15(18(24)11-17(16)21)19(25)22-14-6-8-23(9-7-14)12-13-4-2-1-3-5-13/h1-5,10-11,14,24H,6-9,12,21H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXYEQOVHDIOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=C(C=C2O)N)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.